8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound, a derivative within the imidazo[2,1-f]purine-2,4-dione family, has been synthesized and evaluated for its pharmacological properties. Preliminary studies on similar derivatives have shown potent ligand activity at the 5-HT(1A) receptor, indicating potential anxiolytic-like and antidepressant activity. Specifically, derivatives of this compound demonstrated behavior akin to antidepressants in preclinical mouse models, highlighting their potential for future research in mental health therapeutics (Zagórska et al., 2009). Further structure-activity relationship studies identified derivatives with significant affinity for serotonin and dopamine receptors, suggesting their utility in designing new treatments for depression and anxiety (Zagórska et al., 2015).
Antiviral and Antihypertensive Activity
Research into the synthesis of derivatives from the imidazo[2,1-f]purine family also revealed compounds with potential antiviral and antihypertensive activities. These findings are significant, as they suggest a broader therapeutic application of derivatives, including the potential for addressing cardiovascular diseases and viral infections (Nilov et al., 1995).
Luminescence Sensing
Derivatives of dimethylphenyl imidazole, closely related to the compound , have been utilized in the development of novel lanthanide(III)-organic frameworks. These frameworks demonstrate significant potential as fluorescence sensors for detecting benzaldehyde derivatives, indicating their application in chemical sensing and environmental monitoring (Shi et al., 2015).
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-12-5-6-14(13(2)11-12)22-7-8-23-15-16(20-18(22)23)21(3)19(26)24(17(15)25)9-10-27-4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCRMZPBBZIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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